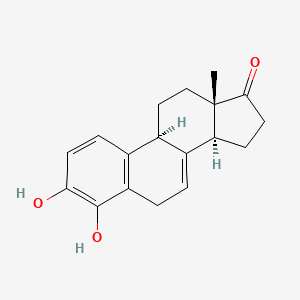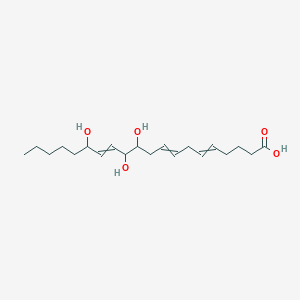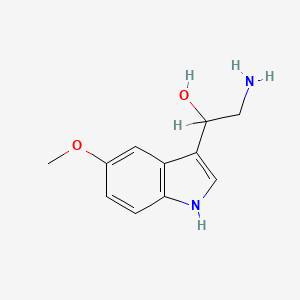
1,3,4,5-Tetrakis((3,4,5-trihydroxybenzoyl)oxy)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,5-Tetrakis((3,4,5-trihydroxybenzoyl)oxy)cyclohexanecarboxylic acid is a complex organic compound with the molecular formula C35H28O22 . It is also known by other names such as 1,3,4,5-tetrakis (3,4,5-trihydroxybenzoyloxy)cyclohexane-1-carboxylic acid and 1,3,4,5-tetra-O-galloylquinic acid . It has a role as a carcinogenic agent, a metabolite, and a geroprotector .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple hydroxybenzoyl groups attached to a cyclohexanecarboxylic acid core . The average mass of the molecule is 800.584 Da and the monoisotopic mass is 800.107239 Da .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Formation
- Crystal Structures of Related Compounds : The study of crystal structures of compounds similar to 1,3,4,5-Tetrakis((3,4,5-trihydroxybenzoyl)oxy)cyclohexanecarboxylic acid, such as methyl 3,4,5-triacetoxybenzoate, provides insights into molecular interactions and formation of specific crystal networks (Jene & Ibers, 2000).
Organic Synthesis and Functional Materials
- Synthesis of Columnar Tetraphenylethenes : Research on the synthesis of tetrakis[4-(trisalkyloxybenzoyloxy)phenyl]ethenes, which are structurally related to the 1,3,4,5-tetrakis compound, explores their potential in creating functional materials with mesomorphic properties (Schultz et al., 2001).
Catalytic and Chemical Transformations
- Catalysis and Chemical Transformations : Studies on tetrakis(pyridine)silver(II) peroxodisulfate and similar complexes provide insights into their ability to catalyze a variety of chemical transformations, offering potential applications for 1,3,4,5-tetrakis compounds in catalysis (Firouzabadi et al., 1992).
Gas Adsorption and Selectivity
- Gas Adsorption Properties : Research on metal-organic frameworks utilizing tetracarboxylic ligands similar to the 1,3,4,5-tetrakis compound reveals their dynamic properties and selective gas adsorption capabilities, suggesting potential applications in gas storage and separation (Ju et al., 2015).
Pharmaceutical and Chemical Synthesis
- Synthesis of Novel Chemical Structures : Studies on the synthesis of various oxocarboxylic acids and their derivatives, related to the 1,3,4,5-tetrakis structure, contribute to the development of new pharmaceuticals and chemical compounds (Kanizsai et al., 2007).
Cross-Coupling Reactions
- Applications in Cross-Coupling Reactions : Investigations into the use of palladium-tetraphosphine complexes in cross-coupling reactions highlight the potential role of similar tetrakis compounds in facilitating such chemical processes (Feuerstein et al., 2001).
Catalyst Development
- Catalyst Design and Activity : Research on perfluoroalkylphthalocyanine complexes, which are structurally related to the 1,3,4,5-tetrakis compound, focuses on their synthesis and catalytic activity, suggesting possible applications in catalyst design (Özer et al., 2009).
Environmental Analysis
- Identification of Environmental Contaminants : Studies on the detection of aromatic carboxylic acids in incinerator fly ash demonstrate the relevance of similar tetrakis compounds in environmental analysis and pollution monitoring (Akimoto et al., 1997).
Eigenschaften
CAS-Nummer |
123166-70-1 |
|---|---|
Molekularformel |
C35H28O22 |
Molekulargewicht |
800.6 g/mol |
IUPAC-Name |
1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C35H28O22/c36-15-1-11(2-16(37)25(15)44)30(48)54-23-9-35(34(52)53,57-33(51)14-7-21(42)28(47)22(43)8-14)10-24(55-31(49)12-3-17(38)26(45)18(39)4-12)29(23)56-32(50)13-5-19(40)27(46)20(41)6-13/h1-8,23-24,29,36-47H,9-10H2,(H,52,53) |
InChI-Schlüssel |
JQVXKQDWMIXILH-UHFFFAOYSA-N |
SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Kanonische SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Synonyme |
1,3,4,5-tetra-O-galloylquinic acid 1,3,4,5-tetraGQA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


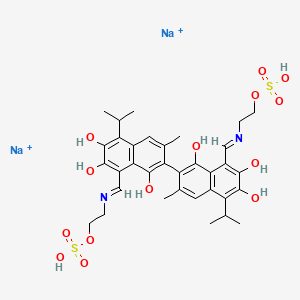
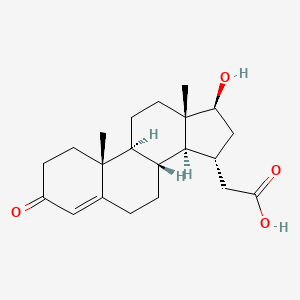
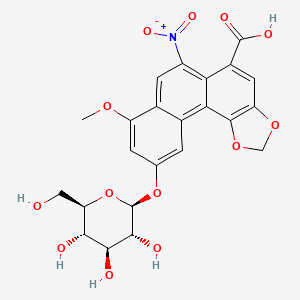
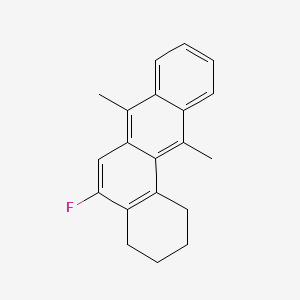
![3,5-Dibromo-n-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B1211044.png)
![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B1211045.png)
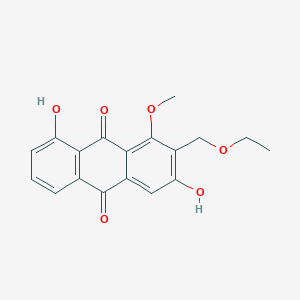
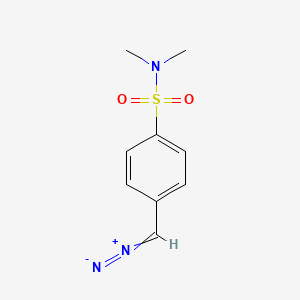
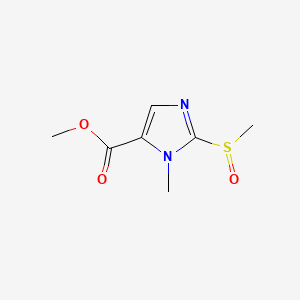
![(3R,5R,7S,10S,13R,17R)-17-[(2R)-butan-2-yl]-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1211053.png)
